molecular formula C10H19ClN2O B1403109 N-cyclopentylpyrrolidine-3-carboxamide hydrochloride CAS No. 1315593-44-2

N-cyclopentylpyrrolidine-3-carboxamide hydrochloride

Cat. No. B1403109
M. Wt: 218.72 g/mol
InChI Key: YJJMXAWUXHIENY-UHFFFAOYSA-N
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Description

N-cyclopentylpyrrolidine-3-carboxamide hydrochloride (CPP) is a chemical compound with the molecular formula C10H19ClN2O . It belongs to the category of small-molecule non-narcotic antagonists.


Molecular Structure Analysis

The molecular structure of CPP is characterized by a pyrrolidine ring attached to a cyclopentyl group and a carboxamide group . The molecular weight is 218.72 g/mol.

Scientific Research Applications

Synthesis and Properties

  • Chemical Synthesis : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride derivatives have been synthesized and studied for various properties. For example, Bielawski et al. (1993) developed procedures for constructing aminoalkyl chains on 4-acetylpyrrole-2-carboxylic acid nuclei, using pyrrole derivatives, including N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, for potential cytostatic applications (Bielawski et al., 1993).

Pharmaceutical Applications

  • Potential Antipsychotic Agents : Heterocyclic analogues of N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, such as benzisothiazol-3-yl and piperazinyl derivatives, have been evaluated as potential antipsychotic agents. These compounds showed promising results in binding to dopamine and serotonin receptors, indicating their potential in psychiatric drug development (Norman et al., 1996).

Neurological Research

  • Cognitive Deficits in Schizophrenia : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride derivatives have been explored for treating cognitive deficits in schizophrenia. For instance, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a potent alpha7 neuronal nicotinic acetylcholine receptor agonist, showed efficacy in models assessing cognitive performance, indicating potential therapeutic applications in neurological disorders (Wishka et al., 2006).

Chemical Extraction and Recovery

  • Metal Extraction : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride and its derivatives have been used in the extraction of metals like zinc and cadmium from chloride solutions. N,N-dialkylpyridine-3-carboxamide, a related compound, showed effectiveness in zinc recovery from various acid chloride solutions, indicating its potential in hydrometallurgy (Borowiak-Resterna et al., 2010).

Antimicrobial Applications

  • Antimicrobial Activity : Carboxamide derivatives, including N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, have been synthesized and evaluated for antimicrobial activity. Compounds like N-arylcarboxamides demonstrated significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Zhuravel et al., 2005).

Crystal Engineering and Co-crystals

  • Crystal Engineering : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride and its derivatives have been used in crystal engineering, particularly in forming co-crystals with pharmaceutical compounds. The creation of these co-crystals can improve drug solubility and stability, enhancing their pharmaceutical properties (Reddy et al., 2006).

properties

IUPAC Name

N-cyclopentylpyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(8-5-6-11-7-8)12-9-3-1-2-4-9;/h8-9,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJMXAWUXHIENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylpyrrolidine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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